

4-Chloro-6-methoxyquinoline molecular structure and conformation

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Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline

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An In-depth Technical Guide on the Molecular Structure and Conformation of **4-Chloro-6-methoxyquinoline**

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characteristics, and conformational analysis of **4-Chloro-6-methoxyquinoline** ($C_{10}H_8ClNO$). While this compound is a recognized chemical entity, detailed experimental data from single-crystal X-ray diffraction is not widely available in the public literature. Therefore, this document focuses on its fundamental molecular properties, predicted spectroscopic data based on its constituent functional groups, and a theoretical examination of its conformation. Furthermore, it supplies detailed, generalized experimental protocols for its synthesis and characterization using modern analytical techniques, including X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy, supplemented by computational analysis methods. The guide is intended to serve as a foundational resource for researchers working with this and related quinoline scaffolds.

Molecular Identity and Physicochemical Properties

4-Chloro-6-methoxyquinoline is a heterocyclic aromatic compound. The quinoline core is a privileged scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and biological properties. The presence of a chlorine atom at the 4-position makes it susceptible to nucleophilic substitution, rendering it a versatile synthetic intermediate.

The methoxy group at the 6-position acts as an electron-donating group, influencing the electronic landscape of the aromatic system.

Basic physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ ClNO	[PubChem] [1]
Molecular Weight	193.63 g/mol	[PubChem] [1]
IUPAC Name	4-chloro-6-methoxyquinoline	[PubChem] [1]
CAS Number	4295-04-9	[PubChem] [1]
InChIKey	BEOVBLPXVFICSP-UHFFFAOYSA-N	[PubChem] [1]
SMILES	COc1=CC2=C(C=CN=C2C=Cl)Cl	[PubChem] [1]

Molecular Structure and Conformational Analysis

X-ray Crystallography Data

As of this guide's publication, a definitive single-crystal X-ray structure for **4-Chloro-6-methoxyquinoline** has not been found in publicly accessible databases. However, analysis of the closely related compound, 4-Chloro-6,7-dimethoxyquinoline, reveals that the quinoline ring system is almost planar.[\[2\]](#) It is therefore predicted that **4-Chloro-6-methoxyquinoline** also possesses a predominantly planar conformation, with the methoxy group's methyl carbon slightly out of the plane.

Conformational Analysis

The conformation of **4-Chloro-6-methoxyquinoline** is expected to be rigid due to the aromaticity of the quinoline core. The primary conformational flexibility would arise from the rotation of the methoxy group around the C6-O bond. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to determine the rotational energy barrier and the preferred orientation of the methoxy group relative to the quinoline plane. Such

studies typically reveal that the conformer where the methyl group is coplanar with the aromatic ring is a low-energy state.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Chloro-6-methoxyquinoline** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity	Protons
H2	8.5 - 8.7	Doublet	1H
H3	7.3 - 7.5	Doublet	1H
H5	7.2 - 7.4	Doublet	1H
H7	7.4 - 7.6	Doublet of Doublets	1H
H8	7.9 - 8.1	Doublet	1H
-OCH ₃	3.9 - 4.1	Singlet	3H

¹³ C NMR	Predicted Chemical Shift (δ , ppm)	Carbon
C2	~150	CH
C3	~122	CH
C4	~142	C-Cl
C4a	~148	C
C5	~104	CH
C6	~158	C-O
C7	~122	CH
C8	~131	CH
C8a	~145	C
-OCH ₃	55 - 56	CH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Predicted Assignment
3100 - 3000	Aromatic C-H Stretch
2950 - 2850	Aliphatic C-H Stretch (-OCH ₃)
1620 - 1580	C=C Aromatic Ring Stretch
1500 - 1450	C=N Aromatic Ring Stretch
1250 - 1200	Aryl-O Asymmetric Stretch
1050 - 1000	Aryl-O Symmetric Stretch
850 - 750	C-Cl Stretch

UV-Vis Spectroscopy

For quinoline derivatives, multiple absorption bands are expected in the UV region. Based on data for 4-chloroquinoline, significant absorption maxima are anticipated in the ranges of 220-

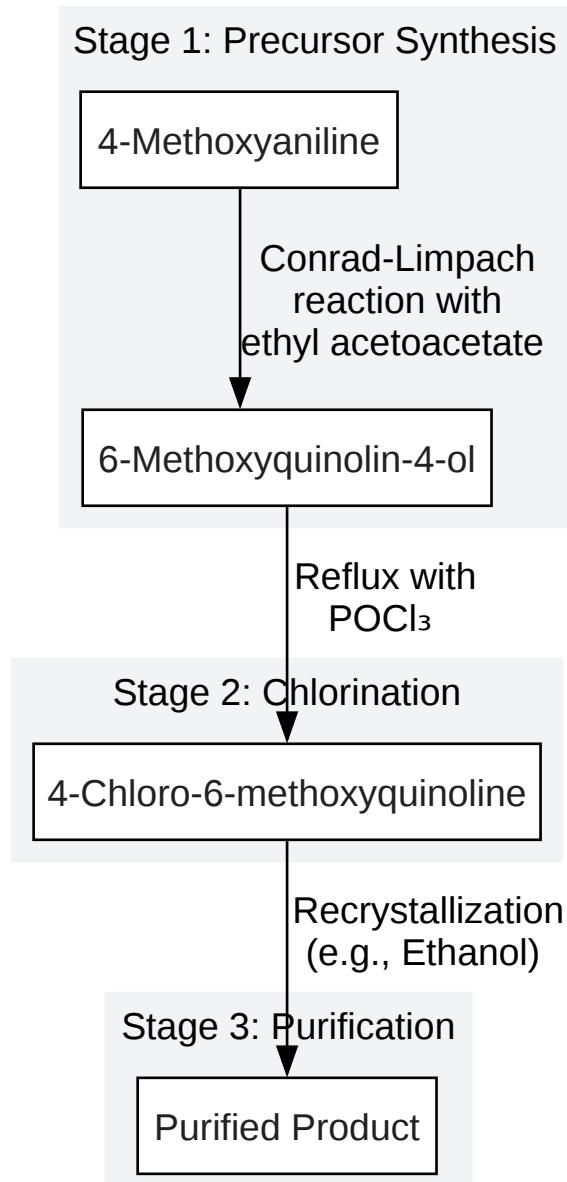
240 nm and 300-330 nm.^[3] The exact λ -max values are dependent on the solvent used.

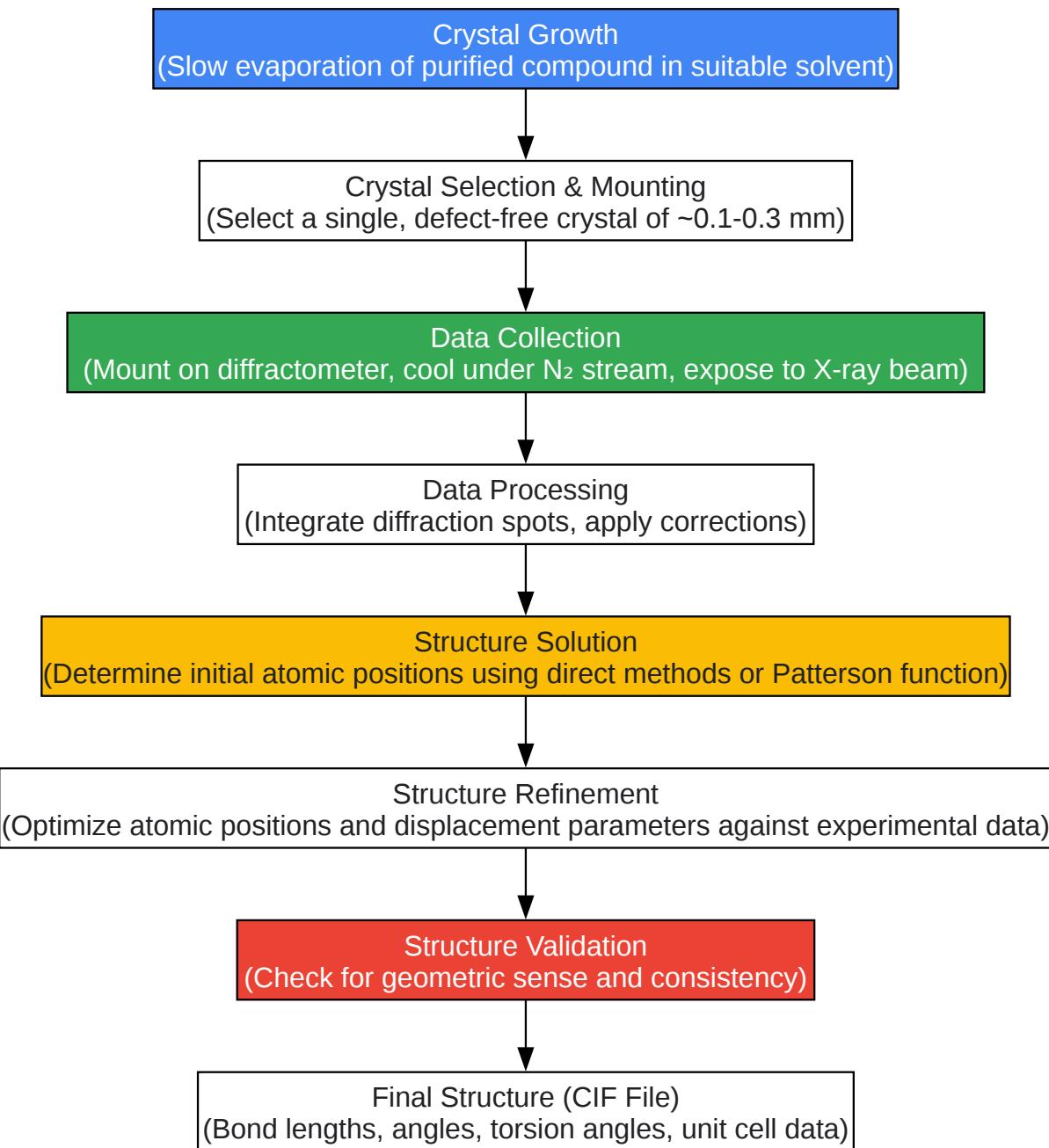
Experimental Protocols and Workflows

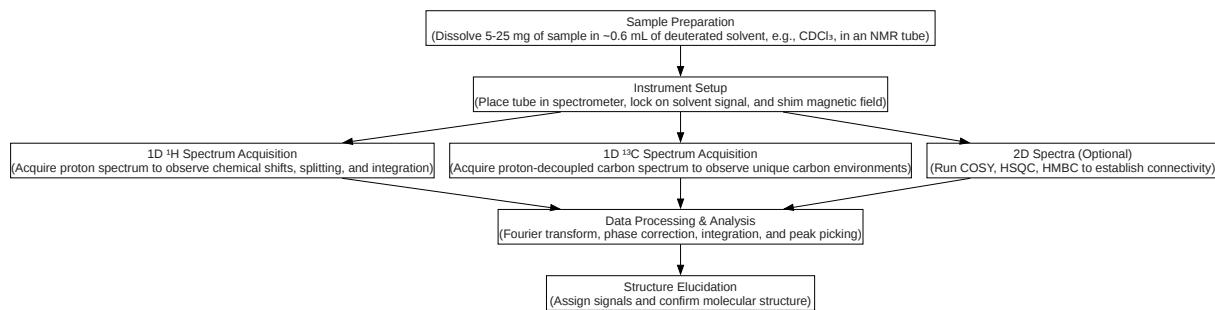
The following sections provide detailed, generalized protocols for the synthesis and structural elucidation of **4-Chloro-6-methoxyquinoline**.

Synthesis Workflow

A plausible synthetic route involves the chlorination of a 4-hydroxyquinoline precursor. This common pathway is efficient and utilizes readily available starting materials.







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References

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